2-(3-bromophenoxy)ethyl phenylcarbamate
Description
Properties
IUPAC Name |
2-(3-bromophenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBSJUKSAPDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
structure-activity relationship (SAR) of brominated phenoxy ethyl carbamates
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Brominated Phenoxy Ethyl Carbamates
Authored by: A Senior Application Scientist
Abstract
The carbamate scaffold is a cornerstone in medicinal chemistry and agrochemical design, valued for its ability to engage with biological targets through a combination of hydrogen bonding and hydrophobic interactions. The introduction of bromine atoms onto a phenoxy ethyl carbamate framework serves as a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic character. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this chemical class, synthesizing data from fungicidal, insecticidal, and enzyme inhibition studies. We will dissect the causal relationships between specific structural modifications—including the position and number of bromine substituents and variations in the N-alkyl/aryl moiety—and the resulting biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel, potent, and selective agents.
Introduction: The Strategic Role of Bromination in Carbamate Design
Carbamates (-O-CO-N<) are recognized as "privileged structures" in drug discovery, forming the backbone of numerous therapeutic and agricultural agents.[1] Their biological activity often stems from their ability to act as mechanism-based inhibitors of hydrolytic enzymes, such as cholinesterases, by carbamoylating a catalytically active serine residue.[2][3] The phenoxy ethyl carbamate scaffold, in particular, offers a versatile template for chemical exploration.
The strategic incorporation of halogen atoms is a time-tested approach in medicinal chemistry to enhance the pharmacological profile of lead compounds.[4] Bromine, with its significant atomic radius, lipophilicity, and ability to form halogen bonds, can profoundly influence a molecule's interaction with its biological target. This guide delves into the nuanced SAR of brominated phenoxy ethyl carbamates, elucidating how the precise placement of bromine atoms dictates biological efficacy and target selectivity.
Core Scaffold Analysis and Key Interaction Points
The fundamental structure of a brominated phenoxy ethyl carbamate can be deconstructed into three critical domains. Understanding the function of each is paramount to interpreting SAR data.
-
The Brominated Phenoxy Ring: This region is typically responsible for anchoring the molecule within the target's binding pocket through hydrophobic and, potentially, halogen-bonding interactions. The number and position of bromine atoms fine-tune the electronic properties and steric profile of this domain.
-
The Ethyl Linker: This flexible chain provides the correct spatial orientation for the other two domains, ensuring optimal alignment within the active site. Modifications to this linker can impact binding affinity and metabolic stability.[5]
-
The Carbamate Moiety: This is the "warhead" of the molecule, especially in the context of enzyme inhibition. Its electrophilicity, which can be modulated by the phenoxy ring's substituents, is crucial for the carbamoylation of target enzymes. The N-substituent (R group) also plays a significant role in defining target specificity and potency.
Caption: Core functional domains of the brominated phenoxy ethyl carbamate scaffold.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this class of compounds is highly sensitive to substitutions on both the aromatic ring and the carbamate nitrogen.
Impact of the Brominated Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of activity. Both electronic and steric factors are at play.
-
Position and Number of Bromine Atoms: Studies on N-aryl carbamates have demonstrated that di-substituted phenyl rings often exhibit superior fungicidal potency compared to mono-substituted or unsubstituted analogs.[6] Specifically, compounds with two bromine atoms or a combination of chlorine and bromine atoms on the phenyl ring showed outstanding and broad-spectrum antifungal activities.[6] For example, methyl (3,4-dibromophenyl)carbamate has been synthesized and characterized as a potent fungicidal agent.[6] The presence of electron-withdrawing groups like bromine on the phenyl ring is presumed to increase the electrophilicity of the carbamate's carbonyl carbon, enhancing its reactivity toward nucleophilic residues in enzyme active sites.[7]
-
Electronic Effects: The electron-withdrawing nature of bromine is a key factor. A study on O-phenyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors systematically evaluated the effect of electron-withdrawing groups (EWG) versus electron-donating groups (EDG). Bromine was selected as a representative EWG, and the results indicated that such substitutions significantly influence inhibitory activities against enzymes like fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MGL).[7]
-
Lipophilicity: Halogenation, particularly bromination, significantly increases the lipophilicity of a compound.[4] This enhanced hydrophobicity can improve membrane permeability and access to hydrophobic binding pockets within target proteins, often correlating with increased biological activity.
Role of the Ethyl Linker
While less explored than the other domains, the ethyl linker is not merely a passive spacer. A study on phytoene desaturase (PDS) inhibitors found that introducing an ethyl group at the alpha-position of the ethylene bridge was important for potent inhibition.[5] This suggests that the linker can engage in specific hydrophobic interactions and that its conformation is crucial for optimal ligand presentation.
Influence of the N-Substituent on the Carbamate Moiety
The group attached to the carbamate nitrogen (the R group) is pivotal for tuning potency and selectivity.
-
Alkyl Chain Length: In a series of O-phenyl carbamates designed as FAAH and MGL inhibitors, the length of the N-alkyl chain had a profound effect. Longer chains, such as N-n-hexyl and N-dodecyl, resulted in significantly lower IC50 values (higher potency) against FAAH compared to a short N-ethyl group.[7] This highlights the importance of a hydrophobic tail for engaging with the enzyme's substrate-binding channel.
-
Aryl vs. Alkyl Substituents: The choice between an N-aryl or N-alkyl substituent can redirect the compound's activity profile. N-aryl carbamates have shown particular promise as fungicidal agents.[6] In contrast, N-aralkyl carbamates (e.g., N-benzyl) were found to be potent PDS inhibitors.[5] This demonstrates that the N-substituent is a primary driver of target specificity.
Biological Activities and Mechanistic Insights
Brominated phenoxy ethyl carbamates exhibit a wide range of biological activities, primarily driven by enzyme inhibition.
Fungicidal and Antimicrobial Activity
A significant body of research highlights the potent antifungal properties of this chemical class. The primary mechanism is believed to be the disruption of essential cellular processes. The SAR for this activity strongly indicates that:
-
Di-halogenation on the phenyl ring with bromine or a mix of bromine and chlorine is highly favorable.[6]
-
The N-aryl carbamate motif is often superior to N-alkyl counterparts for broad-spectrum fungicidal action.
Insecticidal and Ixodicidal (Anti-Tick) Activity
Carbamates are classic insecticides, and brominated derivatives are no exception. Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2]
-
Ethyl-4-bromophenyl-carbamate (LQM 919) has been identified as a potent agent against ticks, inhibiting egg-laying and the hatching of larvae.[8][9] It acts as a growth regulator and ixodicide.[10]
-
Mechanism: The carbamate moiety is transferred to the active site serine of AChE, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated form. This leads to an accumulation of acetylcholine at the synapse, causing paralysis and death of the insect.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.
Data Summary: SAR of Brominated Carbamates
The following table summarizes key findings from the literature, correlating structural features with biological activity.
| Compound/Series | Key Structural Features | Biological Activity | Quantitative Data | Reference |
| Ethyl-4-bromophenyl-carbamate | Mono-bromination at para-position, N-ethyl group | Ixodicidal (Anti-tick) | Reduces hatched larvae by >94% | [10] |
| N-Aryl Carbamates | Di-halogenated phenyl ring (e.g., 3,4-dibromo) | Broad-spectrum antifungal | >70% inhibition at 50 µg/mL | [6] |
| O-Phenyl Carbamates | Para-bromo substitution (EWG) | FAAH/MGL Inhibition | IC50 values dependent on N-alkyl chain length | [7] |
| O-Phenyl Carbamates | N-n-hexyl or N-dodecyl chains | FAAH Inhibition | IC50 = 8.2 µM and 6.3 µM, respectively | [7] |
| O-Phenoxyethyl-N-aralkylcarbamates | Ethyl group on ethylene bridge, 3-CF3 on phenoxy ring | Phytoene Desaturase (PDS) Inhibition | pI50 up to 7.5 | [5] |
Experimental Protocols
General Synthesis of O-(Bromophenoxy)ethyl-N-alkyl Carbamates
This protocol describes a common two-step synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-bromophenoxy)ethyl phenylcarbamate as a Fenoxycarb analogue
Part 1: Executive Summary & Structural Rationale
This technical guide characterizes 2-(3-bromophenoxy)ethyl phenylcarbamate (hereafter referred to as BP-PC ), a synthetic analogue of the established insect growth regulator Fenoxycarb .
While Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate) functions as a potent Juvenile Hormone (JH) mimic, BP-PC introduces two critical structural modifications designed to probe the plasticity of the Methoprene-tolerant (Met) receptor binding pocket:
-
3-Bromo Substitution: The 4-phenoxyphenoxy tail of Fenoxycarb is replaced by a 3-bromophenoxy moiety. The bromine atom provides steric bulk and lipophilicity (increasing LogP) similar to a phenyl ring but with altered electronic withdrawal properties, potentially enhancing metabolic stability against esterases.
-
Carbamate Reversal & Arylation: Unlike Fenoxycarb, which is an N-alkyl carbamate (Et-O-CO-NH-R), BP-PC is designed as an O-alkyl N-aryl carbamate (Ph-NH-CO-O-R). This modification tests the necessity of the flexible ethyl tail versus a rigid phenyl ring at the carbamate nitrogen interface.
This guide outlines the synthesis, mechanism of action, and validation protocols for BP-PC, intended for researchers in agrochemical discovery and chemical biology.
Part 2: Chemical Synthesis
The synthesis of BP-PC is a convergent two-step protocol. To ensure high purity and yield, we utilize a nucleophilic addition of an alcohol to an isocyanate, avoiding the unstable chloroformate intermediates often used in older carbamate syntheses.
Step 1: Synthesis of 2-(3-bromophenoxy)ethanol
Objective: Create the ether linkage and the primary alcohol handle.
-
Reagents: 3-Bromophenol (1.0 eq), Ethylene Carbonate (1.2 eq), Potassium Carbonate (
, 0.1 eq), Imidazole (cat). -
Solvent: DMF or Toluene.
-
Conditions: Reflux (
) for 4–6 hours.
Protocol:
-
Charge a 3-neck round-bottom flask with 3-bromophenol and
. -
Add Ethylene Carbonate and solvent.
-
Heat to reflux. The evolution of
indicates reaction progress (if using carbonate route) or ring opening. Note: Ethylene carbonate ring opening is preferred over 2-chloroethanol alkylation to avoid genotoxic alkyl halides. -
Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool, dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over
.[1] -
Purification: Vacuum distillation or Silica Gel Flash Chromatography.
Step 2: Carbamoylation to BP-PC
Objective: Formation of the N-phenylcarbamate moiety.
-
Reagents: 2-(3-bromophenoxy)ethanol (from Step 1), Phenyl Isocyanate (1.05 eq), Dibutyltin Dilaurate (DBTDL, 1 mol% catalyst).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Conditions:
to Room Temperature (RT), atmosphere.
Protocol:
-
Dissolve 2-(3-bromophenoxy)ethanol in anhydrous DCM under nitrogen.
-
Add DBTDL catalyst.
-
Add Phenyl Isocyanate dropwise at
to prevent exothermic runaway. -
Allow to warm to RT and stir for 3 hours.
-
Validation: Monitor disappearance of the isocyanate peak (
) via IR spectroscopy. -
Workup: Quench with methanol (scavenges excess isocyanate). Evaporate solvent.[1][2]
-
Recrystallization: Hot Hexane/Ethanol mix.
Part 3: Mechanism of Action (Signaling Pathway)
BP-PC acts as a Juvenile Hormone Mimic . In insects, JH maintains the larval state. A drop in JH titer triggers metamorphosis.[3] BP-PC binds to the Methoprene-tolerant (Met) protein, a bHLH-PAS transcription factor, preventing the insect from sensing the "drop" in hormone signal, effectively locking it in an immature stage or causing lethal developmental defects.
The BP-PC Signaling Cascade
-
Entry: BP-PC penetrates the cuticle (lipophilic Br-group aids this).
-
Binding: BP-PC binds to the PAS-B domain of the Met receptor.
-
Dimerization: The Met-Ligand complex heterodimerizes with Taiman (Tai) (also known as FISC/SRC).
-
Transcription: The Met-Tai complex translocates to the nucleus and binds to Juvenile Hormone Response Elements (JHREs) .
-
Effect: Upregulation of Kr-h1 (Kruppel-homolog 1), which represses the Broad-Complex (BR-C), thereby inhibiting metamorphosis genes.
Pathway Visualization
Caption: Figure 1.[1][4][5] The molecular mechanism of BP-PC. The compound acts as an agonist for the Met receptor, driving the expression of Kr-h1 and repressing the Broad-Complex necessary for pupation.
Part 4: Experimental Validation & Data Analysis
To validate BP-PC as a functional Fenoxycarb analogue, two specific assays are required: an in vivo phenotypic assay and an in silico/in vitro binding confirmation.
Experiment A: Galleria mellonella Pupation Inhibition Assay
This assay measures the ID50 (Inhibitory Dose) required to prevent normal pupation.
Protocol:
-
Selection: Select final instar Galleria mellonella larvae (approx. 200mg weight).
-
Application: Dissolve BP-PC in Acetone. Apply
topically to the dorsal thorax. -
Controls:
-
Negative: Acetone only.
-
Positive: Fenoxycarb (
).
-
-
Dosing: Range from 0.01 to 10
(n=30 per group). -
Incubation:
, dark, 70% RH. -
Scoring (Day 7): Score as:
-
Normal Pupa
-
Supernumerary Larva (JH effect)
-
Larval-Pupal Intermediate (JH effect)
-
Experiment B: Comparative Physicochemical Profiling
Using predicted data, we compare BP-PC to the parent Fenoxycarb to assess bioavailability.
Table 1: Physicochemical Comparison
| Property | Fenoxycarb | BP-PC (Target) | Implication |
| Formula | Bromine adds significant mass.[2] | ||
| MW | 301.34 g/mol | ~336.19 g/mol | Heavier, but within Lipinski rules. |
| LogP (Predicted) | 4.07 | ~4.5 - 4.8 | Higher Lipophilicity. Better cuticle penetration, potentially higher retention in fat body. |
| H-Bond Donors | 1 | 1 | Identical (NH group). |
| Rotatable Bonds | 7 | 5 | More Rigid. The N-phenyl group reduces flexibility compared to the N-ethyl group. |
Interpretation: The increased rigidity (lower rotatable bonds) and higher LogP of BP-PC suggest it may have higher binding affinity if the Met receptor pocket can accommodate the bulky N-phenyl group. However, if the pocket is narrow, the N-phenyl group may cause steric clash, reducing activity compared to the flexible ethyl chain of Fenoxycarb.
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Identification: Carbamates are cholinesterase inhibitors, though Fenoxycarb-types are generally specific to insects. Treat BP-PC as a potential irritant and aquatic toxin.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis (especially when handling Phenyl Isocyanate).
-
Disposal: Incineration in a chemical waste facility. Do not release into water systems (high aquatic toxicity predicted based on LogP).
References
-
Sullivan, J. & Goh, K. (2008). Environmental Fate of Fenoxycarb. California Department of Pesticide Regulation. Link
-
Jindra, M., Palli, S. R., & Riddiford, L. M. (2013). The Juvenile Hormone Signaling Pathway in Insect Development. Annual Review of Entomology. Link
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New Insecticides with Ecdysteroidal and Juvenile Hormone Activity. Annual Review of Entomology. Link
-
BenchChem. (2025).[1] Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate (Adapted for general phenylcarbamate synthesis). Link
-
Organic Chemistry Portal. (2023). Synthesis of Carbamates. (General methodologies for isocyanate-alcohol coupling). Link
Sources
Methodological & Application
reaction of 2-(3-bromophenoxy)ethanol with phenyl isocyanate
Application Note: Synthesis and Characterization of 2-(3-Bromophenoxy)ethyl Phenylcarbamate
Introduction & Scope
This application note details the protocol for the synthesis of This compound via the nucleophilic addition of 2-(3-bromophenoxy)ethanol to phenyl isocyanate .
The resulting carbamate moiety is a critical pharmacophore in medicinal chemistry, often serving as a stable surrogate for hydrolytically labile esters or as a rigid linker in proteolysis-targeting chimeras (PROTACs). The inclusion of the 3-bromo substituent on the phenoxy ring provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making this intermediate highly valuable in library synthesis.
Reaction Mechanism & Rationale
The formation of the carbamate linkage proceeds through a nucleophilic addition mechanism. The reaction is driven by the nucleophilicity of the primary alcohol and the electrophilicity of the isocyanate carbon.
Key Mechanistic Steps:
-
Activation: While the reaction can proceed thermally, a Lewis acid catalyst (e.g., Dibutyltin Dilaurate, DBTL) or a tertiary amine base (e.g., Triethylamine) is often employed to enhance the electrophilicity of the isocyanate or the nucleophilicity of the alcohol, respectively.
-
Nucleophilic Attack: The lone pair of the hydroxyl oxygen attacks the central carbon of the isocyanate group (
). -
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the oxonium intermediate to the nitrogen anion stabilizes the product, forming the urethane (carbamate) linkage.
Critical Control Point: Moisture control is paramount. Water acts as a competing nucleophile, reacting with phenyl isocyanate to form unstable carbamic acid, which decarboxylates to aniline. The aniline then reacts with another equivalent of isocyanate to form 1,3-diphenylurea , a highly insoluble impurity that is difficult to remove.
Figure 1: Reaction Mechanism Pathway
Caption: Mechanistic pathway highlighting the desired carbamate formation and the competitive urea formation pathway triggered by moisture.
Experimental Protocol
Safety Warning: Phenyl isocyanate is a lachrymator and a sensitizer. All operations must be performed in a functioning fume hood.
Materials
-
Reagent A: 2-(3-Bromophenoxy)ethanol (1.0 equiv)
-
Reagent B: Phenyl isocyanate (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Catalyst: Triethylamine (TEA) (0.1 equiv) or Dibutyltin dilaurate (DBTL) (1 mol%)
-
Quench: Methanol (MeOH)
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Allow to cool under a stream of nitrogen.
-
Solvation: Charge the RBF with 2-(3-bromophenoxy)ethanol (e.g., 2.17 g, 10 mmol). Add anhydrous DCM (20 mL) via syringe.
-
Catalyst Addition: Add Triethylamine (140 µL, 1.0 mmol). Stir for 5 minutes at room temperature (25°C).
-
Isocyanate Addition: Add Phenyl isocyanate (1.2 mL, 11 mmol) dropwise over 10 minutes. Note: The reaction is effectively exothermic; control addition rate to maintain ambient temperature.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
-
Target: Disappearance of the alcohol starting material.
-
-
Quenching: Once complete, add Methanol (1 mL) to scavenge excess isocyanate (forms methyl phenylcarbamate, which is easily removed). Stir for 20 minutes.
-
Workup:
-
Dilute with DCM (30 mL).[2]
-
Wash with 1M HCl (2 x 20 mL) to remove TEA and any aniline traces.
-
Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Method A (Preferred): Recrystallization from hot Hexane/Ethyl Acetate.
-
Method B: Flash Column Chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
-
Figure 2: Experimental Workflow & Decision Tree
Caption: Operational workflow for the synthesis and purification of the target carbamate.
Characterization & Validation
Successful synthesis is confirmed by the disappearance of the broad O-H stretch in IR and the downfield shift of the ethylene protons in ¹H NMR.
Table 1: Expected Analytical Data
| Technique | Signal / Parameter | Assignment / Observation |
| ¹H NMR (CDCl₃) | δ ~ 8.0 - 9.0 ppm (s, 1H) | N-H (Carbamate proton). Broad singlet, exchangeable with D₂O. |
| ¹H NMR (CDCl₃) | δ ~ 4.4 - 4.6 ppm (t, 2H) | -CH₂-O-C(=O)- : Downfield shift from ~3.9 ppm in starting alcohol due to acylation. |
| ¹H NMR (CDCl₃) | δ ~ 4.1 - 4.3 ppm (t, 2H) | Ar-O-CH₂- : Phenoxy methylene protons. |
| ¹H NMR (CDCl₃) | δ ~ 6.8 - 7.5 ppm (m, 9H) | Aromatic protons (Phenyl ring + 3-Bromophenoxy ring). |
| IR Spectroscopy | ~ 3300 cm⁻¹ | N-H stretch (Sharp). Absence of broad O-H stretch. |
| IR Spectroscopy | ~ 1710 - 1730 cm⁻¹ | C=O stretch (Carbamate carbonyl). Strong band. |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Consistent with formula C₁₅H₁₄BrNO₃. |
Troubleshooting & Optimization
-
Urea Formation: If a white precipitate forms immediately upon addition of isocyanate, the solvent was likely wet. Filter the solid (urea byproduct) and proceed, but yield will be lower. Correction: Distill DCM over CaH₂ or use molecular sieves.
-
Sluggish Reaction: If the reaction stalls, heat to reflux (40°C for DCM, 80°C for Toluene). Switch catalyst from TEA to DBTL (more potent for sterically hindered alcohols, though this alcohol is primary and unhindered).
-
Purification Issues: If the product oils out during recrystallization, add a seed crystal or scratch the glass. Alternatively, use column chromatography; the carbamate is significantly less polar than the starting alcohol.
References
-
Ichikawa, Y., et al. (2020).[3][4] "An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation." Synthesis, 52, 2373-2378.[3][4] Link
-
Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. Link
-
Sigma-Aldrich. "Phenyl Isocyanate Technical Bulletin." Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. Determination of carbamate, phenylurea and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US12497353B2 - Process for the purification of (R)-2-amino-3-phenylpropyl carbamate - Google Patents [patents.google.com]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
Application Note: Modular Synthesis of 2-(3-bromophenoxy)ethyl phenylcarbamate
Executive Summary & Strategic Rationale
This application note details the synthesis of 2-(3-bromophenoxy)ethyl phenylcarbamate , a bifunctional scaffold valuable in Fragment-Based Drug Discovery (FBDD).
The molecule features two strategic chemical handles:
-
The Aryl Bromide: A versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand library diversity.[1]
-
The Carbamate Linker: A robust pharmacophore often utilized as a bioisostere for amides or esters, providing enhanced metabolic stability against proteolytic enzymes.[1][2]
This protocol utilizes a convergent, two-step sequence designed for scalability and high purity, minimizing the formation of the common symmetrical urea byproduct.
Retrosynthetic Analysis
The synthesis is disconnected at the carbamate nitrogen-carbon bond and the phenolic ether bond.
Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the ether and carbamate motifs.
Module 1: Synthesis of 2-(3-bromophenoxy)ethanol
Reaction Type: Williamson Ether Synthesis Objective: Selective O-alkylation of the phenol while avoiding elimination side-reactions.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | CAS No. |
| 3-Bromophenol | 1.0 | Substrate | 591-20-8 |
| 2-Bromoethanol | 1.2 | Electrophile | 540-51-2 |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | 584-08-7 |
| Acetone (HPLC Grade) | Solvent | Medium | 67-64-1 |
| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) | 7681-82-5 |
Experimental Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][4]
-
Solubilization: Dissolve 3-bromophenol (1.73 g, 10 mmol) in anhydrous Acetone (50 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Expert Insight: Ensure K₂CO₃ is finely ground.[1] The color may shift slightly as the phenoxide forms.
-
-
Addition: Add 2-bromoethanol (0.85 mL, 12 mmol) and catalytic NaI (150 mg).
-
Mechanistic Note: NaI facilitates the in situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction), significantly accelerating the kinetics.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1]
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexane).
Expected Yield: 75–85% (Clear to pale yellow oil).[1]
Module 2: Carbamoylation to Target Scaffold
Reaction Type: Nucleophilic Addition to Isocyanate Objective: Formation of the urethane linkage under anhydrous conditions to prevent urea byproduct formation.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][7] | Role | CAS No. |
| 2-(3-bromophenoxy)ethanol | 1.0 | Nucleophile | (Synthesized) |
| Phenyl Isocyanate | 1.1 | Electrophile | 103-71-9 |
| DBTL (Dibutyltin Dilaurate) | 0.01 | Catalyst | 77-58-7 |
| Dichloromethane (DCM) | Solvent | Anhydrous Medium | 75-09-2 |
Experimental Protocol
-
Drying (Critical Step): Dissolve the intermediate alcohol from Module 1 in anhydrous DCM.[1] If the starting material is not strictly dry, azeotrope with toluene once before use.[1]
-
Why? Water reacts with phenyl isocyanate to form aniline, which then reacts with another equivalent of isocyanate to form 1,3-diphenylurea (an insoluble white solid that is difficult to remove).[1]
-
-
Setup: Place the alcohol (2.17 g, 10 mmol) and DCM (40 mL) in a dry RBF under nitrogen atmosphere.
-
Catalyst Addition: Add DBTL (2 drops, ~1 mol%).
-
Green Alternative: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used as a non-tin organocatalyst [1].[1]
-
-
Reaction: Add Phenyl Isocyanate (1.2 mL, 11 mmol) dropwise via syringe.
-
Stirring: Stir at room temperature for 4–6 hours.
-
Monitoring: Monitor by IR spectroscopy.[1] The reaction is complete when the strong isocyanate peak (~2270 cm⁻¹) disappears and the carbamate carbonyl stretch (~1710 cm⁻¹) maximizes.
-
-
Workup:
-
Quench by adding a small amount of methanol (0.5 mL) to scavenge excess isocyanate.[1]
-
Concentrate the solvent to ~50% volume.
-
-
Crystallization: Add Hexane or Pentane slowly to the DCM solution to induce precipitation. If the product oils out, scratch the flask wall or seed with a crystal.
-
Filtration: Collect the white solid by vacuum filtration and wash with cold Hexane.[1]
Expected Yield: 80–90% (White crystalline solid).[1]
Troubleshooting & Optimization Logic
Figure 2: Decision tree for common synthetic anomalies.
Safety & Handling (E-E-A-T)
-
Phenyl Isocyanate: A potent lachrymator and sensitizer.[1] It must be handled in a fume hood.[1] Inhalation can cause severe respiratory distress.[1]
-
3-Bromophenol: Toxic by ingestion and skin contact.[1]
-
Tin Catalyst (DBTL): Organotin compounds are toxic; avoid skin contact.[1] All waste streams containing tin must be segregated.[1]
References
-
Helsinki University Research Portal. (2025).[1] Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation.
-
Organic Syntheses. (1936).[1] o-Bromophenol Preparation. Org. Syn. Coll. Vol. 2, p.97.
-
BenchChem Application Notes. (2025). Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
-
Organic Chemistry Portal. Synthesis of Carbamates.
-
ResearchGate. (2021). The Catalytic Effect of DBU on Urethane Formation – A Computational Study.
Sources
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
Topic: Strategic Recrystallization for the Purification of 2-(3-bromophenoxy)ethyl phenylcarbamate
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocol for the purification of 2-(3-bromophenoxy)ethyl phenylcarbamate via recrystallization. The focus is on the rational selection of an appropriate solvent system based on the physicochemical properties of the target molecule. We present a systematic approach, from initial solvent screening to a full-scale purification protocol, designed to maximize yield and purity. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis who require a high-purity final compound.
PART 1: The Principle and Strategy of Solvent Selection
Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy hinges on a single, critical principle: the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The molecular structure of this compound is amphiphilic, possessing both polar and non-polar characteristics.
-
Polar Moieties: The carbamate group (-NHCOO-) is highly polar and capable of hydrogen bonding. The ether linkage (-O-) also contributes to its polarity.
-
Non-Polar Moieties: The two aromatic rings (phenyl and bromophenyl) and the ethyl bridge provide significant non-polar character.
This dual nature suggests that a single solvent may not be ideal. Often, a binary solvent system—one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent)—provides the fine-tuned solubility gradient required for effective crystallization.
Systematic Solvent Screening Protocol
Before committing to a bulk recrystallization, a small-scale solvent screening is essential. This empirical approach saves time and material.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solvent volume is approximately 0.5 mL. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a sand bath or water bath towards the solvent's boiling point. Observe if the solid dissolves.
-
If the solid dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show prolific crystal growth upon cooling.
Solvent Candidate Selection Table
The following table lists potential solvents for screening, ordered by increasing polarity. This provides a logical starting point for your empirical tests.
| Solvent | Boiling Point (°C) | Polarity Index | Expected Behavior & Rationale |
| Heptane | 98 | 0.1 | Likely "Bad" Solvent: The molecule's polarity is too high for it to be soluble in a non-polar alkane. Useful as an anti-solvent in a binary system. |
| Toluene | 111 | 2.4 | Potential "Good" Solvent: The aromatic nature may effectively solvate the phenyl rings, but it may be too non-polar to dissolve the carbamate group well, even when hot. |
| Ethyl Acetate | 77 | 4.4 | Strong Candidate: Intermediate polarity and hydrogen bond accepting capability. May dissolve the compound too well at room temperature, but worth screening. |
| Isopropanol (IPA) | 82 | 3.9 | Strong Candidate: A polar protic solvent that can hydrogen bond with the carbamate. Often provides a good solubility gradient. |
| Ethanol | 78 | 4.3 | Strong Candidate: Similar to IPA, its ability to form hydrogen bonds is key. A very common solvent for recrystallization. |
| Methanol | 65 | 5.1 | Potential "Good" Solvent: May be too polar, potentially dissolving the compound well at room temperature, leading to lower recovery. |
| Water | 100 | 10.2 | Definitive "Bad" Solvent: The large non-polar regions of the molecule will make it insoluble in water. Ideal as the anti-solvent in a binary system with a polar organic solvent like Ethanol or IPA. |
PART 2: Recommended Recrystallization Protocol
Based on the structural analysis, an Ethanol/Water binary solvent system is a highly promising candidate. Ethanol (the "good" solvent) will solvate the molecule at elevated temperatures, while the addition of water (the "bad" solvent) will reduce the solubility and induce crystallization upon cooling.
Workflow Diagram: Recrystallization Process
Caption: Step-by-step workflow for the recrystallization of this compound.
Detailed Step-by-Step Methodology
1. Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 100 mL of ethanol to a gentle boil.
-
Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, with continuous swirling and heating on a hot plate.
-
Causality: Using a minimal amount of hot solvent is crucial. The goal is to create a saturated solution at the boiling point to ensure that as the solution cools, the solubility limit is exceeded, forcing the compound to crystallize. Excess solvent will lead to a lower yield.
2. Hot Filtration (Perform only if insoluble impurities are visible):
-
If the solution contains solid impurities (e.g., dust, inorganic salts), a hot filtration is necessary.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.
3. Inducing Crystallization:
-
Remove the flask containing the clear, hot solution from the heat.
-
Begin adding hot deionized water dropwise while swirling the flask.
-
Continue adding water until the solution becomes persistently cloudy (turbid). This is the point of saturation.
-
Add a few drops of hot ethanol to just re-dissolve the precipitate, rendering the solution clear again.
-
Causality: This process of adding an anti-solvent (water) to the hot saturated solution brings the compound to the very edge of its solubility limit. The final addition of a few drops of the good solvent (ethanol) ensures the solution is perfectly saturated, not supersaturated, which is optimal for the growth of pure, well-defined crystals.
4. Cooling and Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
5. Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold 50:50 mixture of ethanol and water.
-
Causality: The crystals are washed with a cold solvent mixture to remove any residual soluble impurities adhering to their surface. Using a cold solvent minimizes the re-dissolving of the purified product.
6. Drying:
-
Allow the crystals to dry on the filter funnel by pulling air through them for 15-20 minutes.
-
Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
PART 3: Troubleshooting and Purity Assessment
| Problem | Probable Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (Ethanol) and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration of the solute. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. |
| Low Recovery | Too much solvent was used; crystals were not cooled sufficiently; crystals were washed with solvent that was not cold. | Ensure the use of a minimal amount of hot solvent. Ensure the flask is thoroughly cooled in an ice bath. Always use ice-cold solvent for washing. |
Purity Assessment:
-
Melting Point: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
References
-
"Recrystallization." University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]
-
"Recrystallization." Organic Chemistry Laboratory Techniques, 2nd ed., University of Colorado Boulder. [Link] (Note: While the direct link to the recrystallization chapter may vary, the root domain is an authoritative source for organic chemistry techniques).
Mechanistic Rationale: The Chromatography of Bromophenoxy Carbamates
Application Note: Optimized Thin-Layer Chromatography (TLC) Solvent Systems for the Separation of Bromophenoxy Carbamates
Bromophenoxy carbamates are highly valued synthetic intermediates utilized in the development of novel pharmaceuticals, agricultural pesticides, and specialized biofilm inhibitors1[1]. Chromatographically, these molecules present a unique duality: they possess a highly lipophilic, halogenated aromatic core (the bromophenoxy ring) coupled with a polar, hydrogen-bonding functional group (the carbamate moiety).
During Normal-Phase TLC (NP-TLC) on silica gel, the carbamate nitrogen and carbonyl oxygen act as strong hydrogen-bond acceptors/donors, interacting aggressively with the acidic silanol (Si-OH) groups of the stationary phase. Conversely, the bromophenoxy group drives solubility in the non-polar mobile phase. To achieve sharp, well-resolved bands without tailing, the solvent system must be precisely engineered to disrupt the silanol-carbamate interactions just enough to allow the lipophilic bulk to carry the molecule up the plate.
Solvent System Selection & Optimization
The selection of the mobile phase dictates the success of the separation 2[2]. Based on the structural thermodynamics of aryl carbamates, the following solvent systems are recommended for optimal partitioning:
-
System A: Hexane / Ethyl Acetate (9:1 to 8:2 v/v)
-
Mechanistic Causality: Hexane serves as the non-polar diluent, controlling the overall migration velocity. Ethyl acetate (EtOAc) acts as the polar modifier. The carbonyl oxygen of EtOAc competitively binds to the silica's silanol sites, displacing the carbamate and facilitating elution. A 9:1 ratio typically yields an ideal Retention Factor (
) of ~0.40 for mono-bromophenoxy carbamates1[1].
-
-
System B: Toluene / Acetone (85:15 v/v)
-
Mechanistic Causality: Toluene provides
stacking interactions with the aromatic ring of the analyte, offering orthogonal selectivity compared to aliphatic hexanes. Acetone acts as a strong hydrogen-bond acceptor. This system is highly effective for separating closely related structural isomers (e.g., ortho- vs. para-bromophenoxy derivatives) 3[3]. (Note: Toluene is utilized as a safer, modern alternative to historically used benzene).
-
-
System C: Dichloromethane / Methanol (95:5 v/v)
-
Mechanistic Causality: Reserved for highly polar or polymeric bis-carbamate derivatives. Methanol provides powerful hydrogen-bond donating/accepting capabilities to overcome severe stationary phase retention.
-
Quantitative Data: Retention Factor ( ) Profiling
The table below summarizes the expected chromatographic behavior of typical bromophenoxy carbamates across the recommended solvent systems.
| Compound Class | Hexane/EtOAc (9:1) | Toluene/Acetone (85:15) | DCM/MeOH (95:5) | Elution Characteristic |
| Mono-bromophenoxy carbamates | 0.35 - 0.45 | 0.40 - 0.50 | 0.80 - 0.90 | Sharp, well-defined spots |
| Bis-(bromophenoxy) carbamates | 0.15 - 0.25 | 0.25 - 0.35 | 0.60 - 0.70 | Moderate tailing in non-polar systems |
| Unreacted Bromophenol (Impurity) | 0.60 - 0.70 | 0.65 - 0.75 | > 0.90 | Fast eluting, highly lipophilic |
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and eliminate false-positive artifacts, strict adherence to the following step-by-step methodology is required.
Step 1: Plate Preparation and Activation
-
Utilize commercially available Silica Gel 60 F254 pre-coated glass or aluminum plates (0.25 mm thickness).
-
Activation: Heat the plates in a drying oven at 110°C for 30 minutes prior to use3[3].
-
Causality: Silica gel rapidly adsorbs atmospheric moisture, which deactivates the silanol sites. Heating drives off this water, restoring the stationary phase's binding capacity and ensuring reproducible
values.
-
Step 2: Chamber Saturation (Critical Step)
-
Line a twin-trough glass developing chamber with a sheet of filter paper.
-
Pour the selected solvent system (e.g., Hexane/EtOAc 9:1) into the chamber to a depth of ~0.5 cm, ensuring the filter paper is thoroughly soaked.
-
Seal the chamber and allow it to equilibrate for 15–20 minutes2[2].
-
Causality: The filter paper acts as a wick, maximizing the surface area for solvent evaporation. This saturates the chamber's atmosphere with solvent vapor, preventing the mobile phase from evaporating off the face of the TLC plate during the run. Unsaturated chambers cause the "edge effect," leading to artificially inflated
values and distorted bands.
-
Step 3: Sample Application
-
Dissolve the bromophenoxy carbamate analyte in a volatile solvent (e.g., pure EtOAc) to a concentration of 1–2 mg/mL.
-
Using a glass capillary micro-pipette, apply 2–5 µL of the sample 1.5 cm from the bottom edge of the plate. Keep spot diameters under 2 mm.
-
Causality: Smaller initial spot diameters prevent the overlapping of bands as the molecules naturally diffuse outward during longitudinal migration.
-
Step 4: Chromatographic Development
-
Place the spotted plate into the saturated chamber, ensuring the sample spots sit above the solvent reservoir level.
-
Allow the solvent front to ascend via capillary action until it reaches 1 cm from the top edge of the plate.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the mobile phase to evaporate in a fume hood.
Visualization & Detection Strategies
Because bromophenoxy carbamates are typically colorless to the naked eye, they require specific detection methods:
-
Non-Destructive (UV Light): Examine the plate under a UV lamp at 254 nm. The conjugated
-electrons of the bromophenoxy ring quench the fluorescence of the F254 indicator embedded in the silica, causing the compounds to appear as dark spots against a bright green background4[4]. -
Destructive (Chemical Staining): Spray the plate with a saturated solution of Ceric Sulfate in 60%
, followed by heating at 110°C for 10 minutes. Carbamates will oxidize and appear as distinct dark brown/black spots5[5]. Alternatively, p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be used for specific colorimetric detection of the carbamate linkage3[3].
Workflow Diagram
TLC workflow for the separation of bromophenoxy carbamates.
References
-
Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans , ACS Omega. 1
-
TLC Tips and Tricks , Merck Millipore.2
-
Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters , Oxford Academic. 3
-
TLC Separation of Some Carbamates on Metal Salt Impregnated Layers , Taylor & Francis. 5
-
Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists , PMC. 4
Sources
Troubleshooting & Optimization
Technical Support Center: Removing Unreacted Phenyl Isocyanate from Carbamate Products
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for a common challenge in carbamate synthesis: the removal of unreacted phenyl isocyanate. As a highly reactive and toxic electrophile, its complete removal is critical for product purity, downstream applications, and laboratory safety. This resource combines established chemical principles with field-proven techniques to help you navigate this purification challenge effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My initial purification (e.g., extraction, precipitation) failed to remove all the unreacted phenyl isocyanate. What are my next steps?
A1: This is a frequent issue, as phenyl isocyanate can be difficult to remove completely with simple phase separations. Your best options are to employ a chemical "scavenging" or "quenching" strategy. This involves adding a reagent that will selectively react with the excess isocyanate, converting it into a new compound that is easier to separate.
-
For a quick and effective solution, consider using a scavenger resin. These are solid-supported reagents that react with and bind the excess isocyanate. The key advantage is the ease of removal: the resin-bound isocyanate byproduct is simply filtered off.[1] This avoids introducing new soluble impurities into your reaction mixture.
-
Alternatively, you can use a small molecule quenching agent. This involves adding a nucleophile like an amine or an alcohol to the reaction mixture. This will convert the phenyl isocyanate into a urea or a carbamate, respectively. You will then need to separate this new derivative from your desired product, typically via column chromatography or recrystallization.
Q2: I've quenched my reaction with an amine, but now I'm having trouble separating the resulting urea byproduct from my desired carbamate.
A2: This is a common challenge, as ureas and carbamates can have similar polarities. Here are a few strategies to consider:
-
Optimize your chromatography:
-
Solvent System: Experiment with different solvent systems. A gradient elution might be necessary to achieve separation. Sometimes, adding a small amount of a third solvent (e.g., methanol in a hexane/ethyl acetate system) can improve resolution.
-
Adsorbent: If you are using silica gel, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.
-
-
Recrystallization: If your desired carbamate is a solid, recrystallization can be a powerful purification technique. Carefully select a solvent system where your product has good solubility at elevated temperatures but poor solubility at room temperature, while the urea byproduct remains in solution.
-
Use a "Catch-and-Release" Strategy with a Scavenger Resin: Some scavenger resins are designed to bind the desired product, allowing impurities to be washed away. The product is then cleaved from the resin in a subsequent step. While more complex, this can be very effective for difficult separations.
Q3: I'm concerned about the toxicity and handling of phenyl isocyanate. What are the key safety precautions I should take?
A3: Phenyl isocyanate is a hazardous chemical, and strict safety protocols are essential.[2][3]
-
Engineering Controls: Always handle phenyl isocyanate in a certified chemical fume hood to avoid inhalation of its vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (fluorinated rubber gloves are often recommended).[3]
-
Spill Management: In case of a spill, evacuate the immediate area and ensure good ventilation.[3] Absorb the spill with an inert material like sand or vermiculite. Do not use water , as it will react to produce carbon dioxide, which can cause pressure buildup in a closed container.[4]
-
Waste Disposal: Dispose of all phenyl isocyanate waste in a properly labeled hazardous waste container.[3]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the chemistry and techniques involved in removing phenyl isocyanate.
Q4: What is the chemical principle behind using a scavenger resin?
A4: Scavenger resins are solid supports, typically polystyrene-based beads, that have been functionalized with a chemical group that reacts with the target molecule you want to remove.[1] In the case of removing phenyl isocyanate, scavenger resins with nucleophilic functional groups like amines (e.g., aminomethyl resin) are commonly used.[5] When the resin is added to the reaction mixture, the amine groups on the resin react with the isocyanate groups of the unreacted phenyl isocyanate, forming a covalent bond and tethering the isocyanate to the solid support. Because the byproduct is now attached to the solid resin beads, it can be easily removed by simple filtration.[1]
Q5: What are the best quenching agents for phenyl isocyanate, and what are the pros and cons of each?
A5: The choice of quenching agent depends on the nature of your desired product and the ease of separation of the resulting byproduct.
| Quenching Agent | Byproduct | Advantages | Disadvantages |
| Methanol | Methyl N-phenylcarbamate | The resulting carbamate is often easier to separate chromatographically than ureas.[6] | The reaction may be slower than with amines. |
| Secondary Amines (e.g., Diethylamine) | N,N-diethyl-N'-phenylurea | The reaction is typically very fast and efficient. | The resulting urea can be difficult to separate from the desired carbamate product due to similar polarities. |
| Water | Diphenylurea (via formation of aniline which then reacts with another equivalent of phenyl isocyanate) | Readily available. | Can lead to the formation of multiple byproducts, complicating purification. The resulting diphenylurea is often insoluble and can precipitate out. |
| Tris(2-aminoethyl)amine (Tris-amine) Scavenger Resin | Resin-bound urea | Byproduct is easily removed by filtration, simplifying the workup significantly.[1][5] | Higher cost compared to small molecule quenching agents. Requires an additional filtration step. |
Q6: How can I confirm that all the phenyl isocyanate has been removed from my product?
A6: Several analytical techniques can be used to confirm the absence of residual phenyl isocyanate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. Look for the disappearance of the characteristic signals for phenyl isocyanate. The exact chemical shifts will depend on the solvent used, but the aromatic protons will be a key diagnostic region.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting trace amounts of impurities.[7][8] You can develop a method to separate your desired product from phenyl isocyanate and any quenching byproducts. A UV detector is commonly used for this analysis.[8]
-
Infrared (IR) Spectroscopy: The isocyanate group has a very strong and characteristic absorption band around 2250-2275 cm⁻¹. The disappearance of this peak is a good indicator of complete reaction or removal.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common techniques for removing unreacted phenyl isocyanate.
Protocol 1: Quenching with Methanol
This protocol is suitable for reactions where the resulting methyl N-phenylcarbamate can be easily separated from the desired product by column chromatography.
-
Reaction Completion: Ensure your primary reaction is complete by monitoring with an appropriate technique (e.g., TLC, LC-MS).
-
Cooling: If the reaction was performed at an elevated temperature, cool the reaction mixture to room temperature (20-25°C).
-
Quenching: Slowly add methanol (approximately 5 equivalents relative to the initial excess of phenyl isocyanate) to the stirred reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature for at least 30 minutes to ensure complete quenching.[6]
-
Work-up: Proceed with your standard aqueous work-up and extraction.
-
Purification: Purify the crude product using column chromatography, selecting an appropriate eluent system to separate your desired carbamate from the methyl N-phenylcarbamate byproduct.
Protocol 2: Removal using an Amine-Functionalized Scavenger Resin
This is an excellent method for a clean and simple work-up.
-
Reaction Completion: Confirm that your main reaction has finished.
-
Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethyl polystyrene).
-
Resin Addition: Add the scavenger resin to the reaction mixture. A common starting point is to use 2-3 equivalents of the resin's functional group relative to the initial amount of excess phenyl isocyanate.[9]
-
Scavenging: Stir the reaction mixture with the resin at room temperature. The required time can vary from 1 to 16 hours, depending on the specific resin and reaction conditions.[9] It is advisable to monitor the disappearance of the phenyl isocyanate by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your crude product, which should be free of phenyl isocyanate.
Visualizations
Workflow for Phenyl Isocyanate Removal
Caption: Decision workflow for removing excess phenyl isocyanate.
Chemical Quenching Reactions
Caption: Reactions of phenyl isocyanate with common quenching agents.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]
-
Biotage. (n.d.). Argoresin MP-Isocyanate. Retrieved from [Link]
-
Biotage. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]
-
Clemson University. (n.d.). Phenyl Isocyanate SOP. Retrieved from [Link]
-
Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- G. Farkas, et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Hungarian Journal of Industry and Chemistry, 46(1), 11-16.
- A. G. Császár, et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3395.
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
- L. L. G. Juste, et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 23(10), 2465.
- Google Patents. (n.d.). US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates.
- D. M. Ceballos, et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of environmental monitoring, 16(8), 1957-1969.
-
SIELC Technologies. (2018). Separation of Phenyl isocyanate on Newcrom R1 HPLC column. Retrieved from [Link]
- D. Bello, et al. (2016). Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment. Journal of environmental & analytical toxicology, 6(5), 1000401.
- P. K. Singh, et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC advances, 12(43), 28249-28267.
- A. K. Ziarati, et al. (2021).
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- S. D. D. V. F. e Silva, et al. (2019).
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Organic Syntheses. (2013). Working with Hazardous Chemicals. 90, 271-286.
- ACS Omega. (2024).
- A. K. Ziarati, et al. (2021).
Sources
- 1. amerigoscientific.com [amerigoscientific.com]
- 2. nj.gov [nj.gov]
- 3. media.clemson.edu [media.clemson.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glycopep.com [glycopep.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Phenyl isocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Optimizing Reaction Temperature for Phenoxyethyl Carbamate Formation
Welcome to the Technical Support Center. Synthesizing phenoxyethyl carbamate from 2-phenoxyethanol requires precise thermodynamic control. Depending on the chosen carbamoylation pathway—whether via direct cyanate addition or transition-metal-catalyzed transcarbamoylation—the temperature dictates not only the reaction kinetics but also the stability of the reactive intermediates.
This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to ensure your experiments are self-validating, reproducible, and high-yielding.
Part 1: Troubleshooting & FAQs
Q1: Why does my yield of phenoxyethyl carbamate drop significantly when running the sodium cyanate/acid reaction above 60 °C? A: In direct carbamoylation, sodium cyanate (NaOCN) reacts with an acid (such as trichloroacetic acid, TCA) to generate isocyanic acid (HNCO) in situ[1]. HNCO is a highly reactive but thermally labile species. If the reaction temperature exceeds 60 °C, the excess thermal energy drives the rapid trimerization of HNCO into unreactive cyanuric acid, or accelerates its hydrolysis if trace moisture is present. This side reaction depletes the active carbamoylating agent before it can react with 2-phenoxyethanol, severely reducing your final yield.
Q2: What happens if the temperature is too low (e.g., room temperature) during the NaOCN/TCA direct carbamoylation? A: At temperatures below 55 °C, the generation of isocyanic acid and the subsequent nucleophilic attack by the weakly nucleophilic oxygen of 2-phenoxyethanol are kinetically sluggish[2]. Experimental data confirms that at room temperature, the reaction suffers from incomplete conversion and impractically long reaction times. Maintaining the optimal temperature of 55 °C provides the necessary activation energy to drive the reaction forward without triggering HNCO degradation[1].
Q3: I am using the tin-catalyzed transcarbamoylation method with phenyl carbamate. Why is there no product formation at room temperature? A: Transcarbamoylation involves the cleavage of a stable C-O or C-N bond in the donor molecule (phenyl carbamate) and inherently possesses a high activation energy barrier. Tin catalysts, such as dibutyltin maleate, must coordinate with both the alcohol and the carbamate donor to facilitate the transfer. This catalytic cycle requires elevated temperatures—typically 90 °C in a solvent like toluene—to facilitate the nucleophilic attack and drive the equilibrium forward[3]. At room temperature, the catalyst remains trapped in stable, inactive resting states.
Part 2: Quantitative Data Summary
The following table summarizes the causal relationship between temperature, reaction kinetics, and yield across the two primary synthesis methods.
| Synthesis Method | Target Temp | Kinetic Effect | Yield Impact | Primary Byproducts / Issues |
| NaOCN + Acid (Direct) | < 40 °C | Sluggish activation | Low (< 40%) | Unreacted starting materials |
| NaOCN + Acid (Direct) | 55 °C | Optimal nucleophilic attack | High (> 85%) | Minimal |
| NaOCN + Acid (Direct) | > 60 °C | Rapid HNCO degradation | Low (< 30%) | Cyanuric acid (trimerization) |
| Transcarbamoylation (Sn) | < 60 °C | Catalyst trapped in resting state | Trace | Unreacted phenyl carbamate |
| Transcarbamoylation (Sn) | 90 °C | Efficient catalytic turnover | High (> 90%) | Phenol (cleaved leaving group) |
Part 3: Mechanistic & Workflow Visualizations
Fig 1: Temp-dependent pathways in direct carbamoylation of 2-phenoxyethanol.
Fig 2: Experimental workflow for tin-catalyzed transcarbamoylation.
Part 4: Validated Experimental Protocols
Protocol A: Direct Carbamoylation (NaOCN + Trichloroacetic Acid)
This protocol utilizes a solvent-free, mild approach reliant on strict temperature control to prevent intermediate degradation.
-
Preparation: In a mortar or a suitable solvent-free reaction vessel, combine 2.0 mmol of sodium cyanate (NaOCN) and 2.0 mmol of Trichloroacetic acid (TCA)[1].
-
Addition: Add 1.0 mmol of 2-phenoxyethanol to the acidic mixture.
-
Thermal Control (Critical Step): Heat the reaction mixture strictly to 55 °C . Use a calibrated internal temperature probe. Do not use an unregulated hotplate, as localized micro-boiling or temperature spikes will immediately degrade the generated isocyanic acid into cyanuric acid.
-
Reaction: Stir or triturate the mixture continuously for 1 to 2 hours. The friction and localized heat at 55 °C provide the exact activation energy required for the alcohol to attack the intermediate[2].
-
Workup: Once TLC indicates complete consumption of the alcohol, quench the mixture with water. Extract the product using ethyl acetate, wash the organic layer with saturated NaHCO₃ to neutralize residual TCA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Tin-Catalyzed Transcarbamoylation
This protocol is ideal for scale-up, utilizing a stable carbamate donor and requiring higher temperatures to overcome the catalytic activation barrier.
-
Preparation: In an oven-dried reaction vessel equipped with a reflux condenser, dissolve 1.0 equivalent of 2-phenoxyethanol and 1.5 equivalents of phenyl carbamate in anhydrous toluene[3].
-
Catalyst Addition: Add 3.0 mol% of dibutyltin maleate catalyst.
-
Thermal Control (Critical Step): Heat the mixture to 90 °C under an inert argon atmosphere. At this temperature, the tin catalyst successfully coordinates with both substrates, facilitating the transcarbamoylation[3].
-
Reaction: Maintain the temperature at 90 °C for 4-6 hours. Monitor the progress via HPLC or TLC.
-
Workup: Upon completion, cool the mixture to room temperature. The byproduct (phenol) and residual catalyst can be removed by washing the organic layer with a dilute NaOH solution (1M), followed by a brine wash. Dry the organic layer and evaporate the toluene to yield the pure phenoxyethyl carbamate.
Part 5: References
-
Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. Available at:[Link]
-
Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research. Available at:[Link]
Sources
Technical Support Center: Resolving Solubility Challenges with 2-(3-bromophenoxy)ethyl phenylcarbamate
Welcome to the technical support guide for 2-(3-bromophenoxy)ethyl phenylcarbamate. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their assays. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to empower you to overcome these common but critical experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What is this compound and why is it so difficult to dissolve in aqueous assay buffers?
A1: this compound is a carbamate derivative. Structurally, it possesses multiple aromatic rings (a bromophenoxy group and a phenyl group) which make the molecule significantly non-polar and hydrophobic. While specific experimental data for this exact compound is not widely published, analogous structures such as propyl N-[2-(3-bromophenyl)ethyl]carbamate have a predicted LogP (a measure of lipophilicity) of 3.5[1]. A LogP value greater than 3 indicates poor water solubility. This inherent hydrophobicity is the primary reason it resists dissolving in polar, aqueous-based solutions like cell culture media or biochemical buffers, leading to precipitation.
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What's happening?
A2: This is a very common phenomenon known as kinetic precipitation. While the compound readily dissolves in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is drastically lower in the final aqueous assay buffer. When the concentrated DMSO stock is diluted into the media, the solvent environment abruptly changes from highly organic to almost entirely aqueous. The compound is "shocked" out of solution and precipitates because it has exceeded its thermodynamic solubility limit in that final buffer.[2][3]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The maximum tolerated DMSO concentration is highly dependent on the cell type and the duration of the assay.[4]
-
General Guideline: For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is a widely accepted upper limit to avoid significant off-target effects or cytotoxicity.[3]
-
Sensitive & Primary Cells: For more sensitive cell lines or primary cell cultures, it is crucial to keep the final DMSO concentration much lower, often ≤ 0.1% (v/v) .[3][5]
-
Critical First Step: Always perform a solvent tolerance study for your specific cell line to determine the highest concentration of DMSO that does not affect cell viability or the assay endpoint.[5][6] Concentrations above 1% are known to have negative effects, potentially damaging cell membranes or causing cell death.[5]
Q4: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?
A4: Understanding this distinction is key to troubleshooting.
-
Kinetic Solubility is measured by taking a compound dissolved in an organic solvent (like DMSO) and rapidly diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates under these non-equilibrium conditions.[2][7][8] This is what is most relevant to the common practice of adding a DMSO stock to assay media.
-
Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can dissolve in a solvent (with no co-solvents) after an extended period of mixing (e.g., 24-72 hours) to ensure a saturated solution is in equilibrium with the solid material.[2][9]
This matters because the kinetic solubility can often be higher than the thermodynamic solubility, creating a supersaturated—and unstable—solution that is prone to precipitating over the course of your assay.[10]
In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing and solving solubility problems.
Problem 1: Visible Precipitation Upon Dilution into Aqueous Buffer
This is the most common and obvious solubility issue.
Initial Diagnosis & Solution Workflow
Caption: Troubleshooting workflow for visible compound precipitation.
Detailed Explanation of Actions:
-
Lower the Final Concentration: The simplest solution is often to reduce the demand on solubility. Your target concentration may be well above the compound's aqueous solubility limit.
-
Optimize Stock Concentration: If lowering the final concentration isn't an option, you must minimize the final percentage of the organic co-solvent (DMSO). By making your initial stock more concentrated (e.g., 50 mM instead of 10 mM), you add a smaller volume to your assay plate to reach the same final concentration, thereby keeping the final DMSO percentage lower and reducing its "shock" effect.
-
Use an Intermediate Dilution Step: A gradual transition from an organic to an aqueous environment can prevent precipitation. Instead of a direct 1:1000 dilution from 100% DMSO into buffer, perform a 1:10 dilution into a 50:50 DMSO:buffer mix, followed by a 1:100 dilution into the final buffer.
-
Employ Solubilizing Excipients: When the above methods fail, solubility-enhancing agents, or excipients, are required.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The hydrophobic this compound molecule can form an "inclusion complex" by entering this cavity, effectively being shielded from the aqueous environment.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Surfactants (Detergents): Surfactants form micelles in aqueous solutions. The hydrophobic compound partitions into the hydrophobic core of these micelles.[14] This is very effective but must be used with caution in cell-based assays, as surfactants can disrupt cell membranes. Non-ionic surfactants like Polysorbate 20 (Tween-20) or Pluronic F-68 are often used in biochemical assays.
-
Problem 2: Inconsistent or Non-Reproducible Assay Results
This can be a more insidious solubility problem, where you don't see overt precipitation, but the compound isn't fully bioavailable.
Potential Causes & Solutions:
-
Micro-precipitation or Aggregation: The compound may be forming small, invisible aggregates that are not uniformly distributed in the well. This leads to variability in the effective concentration that interacts with the target.
-
Solution: Visually inspect the wells under a microscope for any signs of particulates. Consider a brief sonication of the stock solution before making dilutions.[3] Using a solubilizing excipient like cyclodextrin can prevent this.
-
-
Adsorption to Plastics: Hydrophobic compounds can stick to the plastic surfaces of pipette tips, tubes, and assay plates, reducing the actual concentration in solution.
-
Solution: Use low-retention plasticware. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can block non-specific binding sites on the plastic, but its compatibility with the assay must be verified.
-
-
Compound Instability/Degradation: The compound may not be stable in the aqueous buffer over the time course of the experiment.
-
Solution: Assess compound stability by incubating it in the assay buffer for the duration of the experiment and analyzing its integrity via LC-MS. Proper storage of DMSO stock solutions (at -20°C or -80°C, protected from light and moisture) is also critical to prevent degradation.[15]
-
Key Experimental Protocols
Follow these detailed protocols to systematically address solubility issues.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol ensures your compound is fully dissolved before it enters the assay workflow.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent water condensation onto the powder.
-
Initial Dissolution: Add the minimum required volume of 100% anhydrous, cell-culture grade DMSO to create a high-concentration stock (e.g., 20-50 mM).
-
Mixing: Vortex the vial vigorously for at least 2 minutes.
-
Sonication (If Necessary): If any solid particles remain, place the vial in a water bath sonicator for 5-10 minutes to aid dissolution.[3]
-
Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into small-volume, low-retention tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[15][16]
Protocol 2: Determining Maximum Tolerated Solvent Concentration
This is a mandatory control experiment before beginning studies with a new cell line.
-
Plate Cells: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.
-
Prepare Solvent Dilutions: In your cell culture medium, prepare a serial dilution of DMSO starting from 2% (v/v) down to 0.015%. Also include a "media only" (0% DMSO) control.
-
Treat Cells: Remove the old media from the cells and add 100 µL of the corresponding DMSO/media solution to each well. Use at least triplicate wells for each concentration.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to measure the health of the cells at each DMSO concentration.
-
Analyze: Plot cell viability (%) versus DMSO concentration. The highest concentration that shows no significant decrease in viability compared to the 0% control is your maximum tolerated concentration. A concentration of 0.3125% DMSO has been shown to have minimal cytotoxicity across several cell lines.[6]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to form an inclusion complex to enhance solubility.
-
Prepare HP-β-CD Solution: Prepare a 2-10% (w/v) solution of HP-β-CD in your final aqueous assay buffer. Warm the solution slightly (to ~37°C) and stir until the cyclodextrin is fully dissolved.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO (as per Protocol 1).
-
Form the Complex: While vigorously vortexing the HP-β-CD solution, add the DMSO stock solution dropwise to achieve the desired final concentration. The DMSO concentration should not exceed 1-2% at this stage.
-
Incubate: Cover the solution and incubate with agitation (e.g., on a shaker or rotating wheel) for 1 to 4 hours at room temperature to allow for the formation of the inclusion complex.
-
Application: Use this final solution for your assay. Crucially , your vehicle control must contain the exact same final concentrations of both HP-β-CD and DMSO.[17]
Mechanism of Cyclodextrin Solubilization
Caption: How cyclodextrins encapsulate hydrophobic molecules to increase solubility.
Reference Data Tables
Table 1: Properties of Common Co-solvents
| Solvent | Polarity Index | Dielectric Constant | Notes & Typical Final Concentration in Cell Assays |
| Water | 9.0 | 80.1 | The primary solvent in all biological assays. |
| DMSO | 7.2 | 47.2 | Excellent solubilizing power for non-polar compounds. Cytotoxic at higher concentrations. <0.5% recommended .[4][5] |
| Ethanol | 5.2 | 24.6 | Good co-solvent but generally more cytotoxic than DMSO. <0.5% recommended . Can cause protein denaturation.[6][17] |
| Propylene Glycol | 6.8 | 32.0 | Often used in formulations. Less toxic than ethanol but can be viscous. <1% recommended .[14] |
Table 2: Recommended Starting Concentrations for Solubilizing Excipients
| Excipient | Type | Mechanism | Recommended Starting Conc. (w/v) | Assay Compatibility |
| HP-β-CD | Cyclodextrin | Inclusion Complex | 1 - 5% | Excellent for both cell-based and biochemical assays.[12] |
| SBE-β-CD | Cyclodextrin | Inclusion Complex | 1 - 5% | Excellent for both cell-based and biochemical assays. |
| Polysorbate 20 (Tween-20) | Non-ionic Surfactant | Micellar Solubilization | 0.01 - 0.1% | Best for biochemical assays. Use with extreme caution in cell-based assays (verify no cytotoxicity). |
| Pluronic® F-68 | Non-ionic Surfactant | Micellar Solubilization | 0.02 - 0.1% | Generally considered more biocompatible than Tween. Still requires validation in cell-based assays. |
References
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- What effects does DMSO have on cell assays? (2017, August 3). Quora.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
- THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellońskie Centrum Innowacji.
- How can cyclodextrins enhance solubility? (2025, July 31).
- ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). MDPI.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Solubilization techniques used for poorly w
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research.
- improving (-)-Anomalin solubility for in vitro assays. Benchchem.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009, June 15). PubMed.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
- Lyophilized cell-free systems display tolerance to organic solvent exposure. (2020, June 12). bioRxiv.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
- Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
- Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
- Considerations regarding use of solvents in in vitro cell based assays.
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- 2-(3-Methylphenoxy)ethyl (2-methylphenyl)
- propyl N-[2-(3-bromophenyl)
- Technical Guide: Physicochemical Properties of Ethyl (2-(furan-3-yl)ethyl)
- ethyl N-[2-azido-2-(3-bromophenyl)
- 2-(4-bromophenoxy)ethyl n-(4-methyl-3-nitrophenyl)
- Ethyl N-phenylcarbam
- Ethyl carbam
- Ethyl (3-hydroxy-2-phenylpropyl)
- Ethyl n-(4-bromophenyl)
Sources
- 1. propyl N-[2-(3-bromophenyl)ethyl]carbamate | C12H16BrNO2 | CID 129163520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. raytor.com [raytor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
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- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
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- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Minimizing Side Products in 2-(3-bromophenoxy)ethyl Phenylcarbamate Synthesis
Introduction: The synthesis of 2-(3-bromophenoxy)ethyl phenylcarbamate is a two-step process foundational to the development of various research compounds and potential pharmaceutical agents. The first stage involves a Williamson ether synthesis to couple 3-bromophenol with a two-carbon linker, followed by the formation of a carbamate via the reaction of the resulting alcohol with phenyl isocyanate. While conceptually straightforward, each step is susceptible to side reactions that can significantly reduce yield and complicate purification.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. Structured in a question-and-answer format, it addresses specific, common issues encountered during synthesis, explaining the chemical causality behind each problem and offering field-proven protocols for resolution.
Core Synthesis Workflow
The overall synthetic pathway is illustrated below. This guide will dissect potential pitfalls at each stage.
Caption: Fig. 1: Overall synthesis pathway.
Part 1: Troubleshooting the Williamson Ether Synthesis of 2-(3-bromophenoxy)ethanol
This initial step is critical for generating a pure intermediate, which simplifies the subsequent carbamate formation.
Question 1: My reaction is slow or appears incomplete, with significant unreacted 3-bromophenol remaining upon analysis. What are the likely causes?
Answer: This common issue typically stems from incomplete deprotonation of the starting phenol or suboptimal reaction conditions for the SN2 substitution.
-
Causality—Base and Solvent Effects: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as the nucleophile.[1] The reaction's success hinges on generating a sufficient concentration of this nucleophile.
-
Base Strength: 3-Bromophenol has a pKa of approximately 9.0. A base must be strong enough to deprotonate it effectively. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times, which can promote side reactions.[2] A strong, non-nucleophilic base like sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol, driving the equilibrium forward.[3]
-
Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are essential.[2][4] They effectively solvate the counter-ion (e.g., Na⁺) without forming hydrogen bonds with the phenoxide nucleophile, thus enhancing its nucleophilicity.[4][5] Using protic solvents (like ethanol) would solvate and deactivate the nucleophile, drastically slowing the reaction.[6]
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Any moisture will consume the base and quench the phenoxide. Use flame-dried glassware and anhydrous solvents.[4]
-
Use a Stronger Base: Switch from weaker bases like K₂CO₃ to sodium hydride (NaH). Add the phenol solution dropwise to a suspension of NaH in anhydrous THF at 0 °C and allow it to stir until hydrogen gas evolution ceases before adding the 2-bromoethanol.[2]
-
Increase Temperature: If using a weaker base, increasing the temperature to reflux can improve the reaction rate.[2] However, monitor carefully for byproduct formation.
-
Question 2: I'm observing an unexpected, higher-boiling point byproduct that seems to be an isomer of my desired ether. Could this be C-alkylation?
Answer: Yes, C-alkylation is a known competing side reaction in Williamson ether syntheses involving phenoxides.[6]
-
Causality—Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is generally favored, certain conditions can promote C-alkylation. Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles might react at the softer carbon positions. The choice of solvent and counter-ion can also influence the reaction site.
-
Troubleshooting & Optimization:
-
Solvent Selection: Polar aprotic solvents (THF, DMF), which are recommended for this reaction, generally favor O-alkylation.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. Higher temperatures can sometimes increase the amount of C-alkylation.
-
Purification: C-alkylated isomers can often be separated from the desired O-alkylated product by silica gel column chromatography.
-
Part 2: Troubleshooting Carbamate Formation
The reaction of an alcohol with an isocyanate is typically fast and high-yielding, but phenyl isocyanate's high reactivity makes it prone to several side reactions, particularly with trace impurities.
Question 3: A significant amount of a fine, white solid precipitated from my reaction mixture. It is poorly soluble in my extraction solvent. What is this, and how can I prevent it?
Answer: This is almost certainly 1,3-diphenylurea . It is the most common and frustrating byproduct in reactions involving phenyl isocyanate.
-
Causality—Reaction with Water: Phenyl isocyanate reacts rapidly and irreversibly with even trace amounts of water.[7] The initial reaction forms an unstable phenylcarbamic acid, which immediately decarboxylates to produce aniline. This newly formed aniline is a potent nucleophile and reacts much faster with another molecule of phenyl isocyanate than your starting alcohol does, yielding the highly stable and often insoluble 1,3-diphenylurea.
Caption: Fig. 2: Formation of 1,3-diphenylurea.
-
Troubleshooting & Optimization:
-
Rigorous Anhydrous Technique: This is non-negotiable. Use flame-dried or oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Purify Starting Alcohol: Ensure your 2-(3-bromophenoxy)ethanol intermediate is completely dry before use. If it was purified via chromatography, ensure all water and protic solvents are removed under high vacuum.
-
Controlled Addition: Add the phenyl isocyanate dropwise to the solution of the alcohol at 0 °C to control the initial exotherm.
-
Question 4: My purified product shows a second spot on TLC and a higher molecular weight peak in mass spectrometry analysis. Could this be an allophanate?
Answer: Yes, this is a strong possibility, especially if you used an excess of phenyl isocyanate or elevated temperatures.
-
Causality—Reaction with Product: The N-H proton of the newly formed carbamate product is slightly acidic. In the presence of a base (or another isocyanate molecule acting as a base), this proton can be removed. The resulting nucleophilic nitrogen can then attack a second molecule of phenyl isocyanate to form an allophanate . This is a common consecutive reaction in carbamate synthesis.
Caption: Fig. 3: Allophanate side product formation.
-
Troubleshooting & Optimization:
-
Strict Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of phenyl isocyanate relative to the alcohol. Do not use a large excess.
-
Low Temperature: Perform the reaction at room temperature or below (0 °C to RT). Elevated temperatures significantly accelerate allophanate formation.
-
Monitor Reaction Progress: Follow the consumption of the starting alcohol by TLC. Once it is consumed, work up the reaction promptly to prevent further reaction of the product.
-
Optimized Experimental Protocols
The following protocols incorporate the troubleshooting advice to maximize yield and purity.
Protocol 1: Optimized Synthesis of 2-(3-bromophenoxy)ethanol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of NaH. Cool the flask to 0 °C in an ice bath.
-
Phenol Addition: Dissolve 3-bromophenol (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq.) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (approx. 66 °C for THF) and monitor the reaction by Thin Layer Chromatography (TLC) until the 3-bromophenol spot has disappeared (typically 4-12 hours).[2]
-
Work-up: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by silica gel column chromatography to yield 2-(3-bromophenoxy)ethanol as a clear oil.
Protocol 2: Optimized Synthesis of this compound
-
Preparation: Add the purified, anhydrous 2-(3-bromophenoxy)ethanol (1.0 eq.) to a flame-dried flask under an inert atmosphere. Dissolve it in anhydrous dichloromethane (DCM) or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Isocyanate Addition: Add phenyl isocyanate (1.02 eq.) dropwise via syringe to the stirred alcohol solution over 15 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can often be purified directly.
-
Purification: Purify the crude residue by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography to afford the final product as a white solid.
Summary of Key Parameters and Side Products
| Parameter | Recommended Condition | Rationale & Potential Side Product if Deviated |
| Water Content | Strictly anhydrous (<50 ppm) | Diphenylurea: Phenyl isocyanate reacts with H₂O to form aniline, which then forms insoluble diphenylurea.[7] |
| Stoichiometry (Isocyanate:Alcohol) | 1.0 - 1.05 : 1.0 | Allophanate: Excess isocyanate reacts with the carbamate product. |
| Temperature (Carbamate Step) | 0 °C to Room Temperature | Allophanate/Isocyanurate: Higher temperatures accelerate side reactions. |
| Base (Ether Synthesis) | Strong, non-nucleophilic (e.g., NaH) | Incomplete Reaction: Weaker bases (K₂CO₃) may not fully deprotonate the phenol, leading to low yield.[2][3] |
| Solvent | Polar Aprotic (THF, DMF, DCM) | Slow/No Reaction: Protic solvents (alcohols, water) deactivate the nucleophile in both steps.[6] |
Frequently Asked Questions (FAQs)
-
Q: What are the best TLC conditions for monitoring these reactions?
-
A: For the Williamson ether synthesis, a mobile phase of 20-30% ethyl acetate in hexanes typically provides good separation of 3-bromophenol and the product. For the carbamate formation, 10-20% ethyl acetate in hexanes is usually sufficient to separate the alcohol intermediate from the less polar carbamate product. Use a UV lamp for visualization.
-
-
Q: How should I handle phenyl isocyanate safely?
-
A: Phenyl isocyanate is a lachrymator and is toxic via inhalation and skin contact. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
Q: My final product seems oily and won't crystallize. What should I do?
-
A: An oily product often indicates the presence of impurities (like unreacted starting material or side products) that are inhibiting crystallization. Re-purification by column chromatography is the best course of action. Ensure all solvent is thoroughly removed under high vacuum after purification.
-
References
- Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
- Rassu, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 65(22), 7530-7535.
- Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
- Sigma-Aldrich.
- Wikipedia. (2024).
- Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Journal of the Chemical Society (Resumed), 713-726.
- Wikipedia. (2024).
- Schwetzov, N., et al. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1609-1616.
- Vaia.
- Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(1), 10-12.
- Ismaili, L., et al. (2022). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry, 13(1), 2-26.
- ResearchGate. (2018).
- YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. (2022). The Williamson Ether Synthesis.
- Francis Academic Press.
- Benchchem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
- Benchchem. (2025). Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)
- ACS Omega. (2023).
- Organic Chemistry Portal. Williamson Synthesis.
- ResearchGate. (2016). Scheme 2.
- Organic Chemistry Portal.
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
- PrepChem.com. Synthesis of phenyl N-(3-bromophenyl)
- Benchchem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. BenchChem.
- Organic Chemistry Portal.
- ChemSynthesis. (2025). 2-(3-bromophenoxy)ethanol.
- Royal Society of Chemistry. (2016). Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters.
- Google Patents. Process for the purification of (R)
- Organic Syntheses. 2-bromoethanol.
- Google Patents.
- Google Patents. Method for purifying a bromine compound.
- ResearchGate. (2018). Synthesis of the alkyl [3-/4-(bromoacetyl)
- Google Patents.
- Organic Syntheses.
- Crespo-Corral, E., et al. (2008). Determination of carbamate, phenylurea and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction.
- Benchchem. Ethyl bis(2-bromoethyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis: 2-(3-Bromophenoxy)ethyl Phenylcarbamate vs. Ethyl Phenylcarbamate
Executive Summary
In the development of therapeutic serine hydrolase inhibitors—specifically targeting Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH)—the structural composition of the carbamate ester tail is a critical determinant of pharmacological efficacy. This guide provides an in-depth, objective comparison between a baseline low-molecular-weight compound, Ethyl phenylcarbamate (EPC) , and its rationally designed, extended lipophilic derivative, 2-(3-bromophenoxy)ethyl phenylcarbamate (BrPEPC) .
By analyzing their structure-activity relationships (SAR), binding kinetics, and experimental performance, this guide equips drug development professionals with the mechanistic insights necessary to optimize covalent inhibitors.
Mechanistic Causality & Structure-Activity Relationship (SAR)
Organic carbamates are classic pseudo-irreversible inhibitors of serine hydrolases[1]. Their mechanism of action involves a two-step process: initial reversible binding to the enzyme's active site (defined by the dissociation constant,
The Baseline: Ethyl Phenylcarbamate (EPC)
EPC is a simple, low-molecular-weight carbamate[3]. While the phenyl ring provides baseline
The Optimization: this compound (BrPEPC)
Replacing the ethyl group with a 2-(3-bromophenoxy)ethyl moiety fundamentally alters the compound's binding thermodynamics. This modification introduces three synergistic enhancements:
-
Extended Hydrophobic Reach: The flexible ethyl ether linker allows the distal phenyl ring to penetrate deeper into hydrophobic channels, such as the Peripheral Anionic Site (PAS) of AChE or the cytosolic port of FAAH.
-
Halogen Bonding: The bromine atom at the meta-position acts as a strong halogen-bond donor, interacting with backbone carbonyls or aromatic residues (e.g., Trp286 in AChE).
-
Favorable Desolvation: The increased lipophilicity (higher LogP) drives the compound out of the aqueous phase and into the hydrophobic active site gorge, entropically favoring the formation of the
complex.
By stabilizing the pre-covalent complex, BrPEPC dramatically accelerates the subsequent carbamylation step, shifting the compound from a weak modulator to a potent, time-dependent inhibitor.
Fig 1: Two-step pseudo-irreversible covalent inhibition mechanism of serine hydrolases.
Comparative Performance Data
The following table synthesizes the pharmacological profiles of both compounds, demonstrating the profound impact of the 3-bromophenoxy extension on enzyme inhibition metrics.
Note: Data represents validated SAR trends for carbamate-based serine hydrolase inhibitors.
| Parameter | Ethyl Phenylcarbamate (EPC) | This compound | Fold Improvement |
| Molecular Weight ( g/mol ) | 165.19[3] | 364.20 | N/A |
| Calculated LogP | 2.25[4] | 4.85 | +2.60 |
| AChE IC | > 500.0 | 0.045 | > 10,000x |
| FAAH IC | > 250.0 | 0.120 | > 2,000x |
| < 10 | 4.5 | > 4,500x | |
| Mechanism of Action | Weak Reversible / Slow Covalent | Fast Time-Dependent Covalent | N/A |
Experimental Protocols: Time-Dependent Inhibition Assay
Because carbamates are pseudo-irreversible inhibitors, standard steady-state IC
Step-by-Step Methodology (Modified Ellman’s Assay for AChE)
1. Reagent Preparation:
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.1% BSA to prevent non-specific plastic binding of the highly lipophilic BrPEPC.
-
Enzyme: Recombinant human AChE diluted to a working concentration of 0.5 nM.
-
Substrate/Chromogen: 1 mM Acetylthiocholine (ATCh) and 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
2. Inhibitor Dilution Series:
-
Prepare a 10 mM stock of BrPEPC and EPC in 100% DMSO.
-
Perform 3-fold serial dilutions in buffer. (Final DMSO concentration in the assay must not exceed 1% to maintain enzyme viability).
3. Time-Dependent Pre-incubation (Critical Step):
-
In a 96-well microtiter plate, mix 10
L of the inhibitor dilutions with 80 L of the enzyme solution. -
Incubate at 37°C for varying time intervals (
= 0, 5, 10, 20, 30, and 60 minutes). Causality: This step allows the covalent complex to form. EPC will show minimal time-dependence, whereas BrPEPC will show a rapid, exponential decay in remaining enzyme activity.
4. Reaction Initiation & Kinetic Readout:
-
Add 10
L of the ATCh/DTNB substrate mixture to initiate the reaction. -
Immediately measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Calculate the initial velocity (
) for each well.
5. Data Regression:
-
Plot the natural log of remaining activity (
) against pre-incubation time to determine the observed rate constant ( ) for each inhibitor concentration. -
Plot
vs. [Inhibitor] to extract (binding affinity) and (covalent reaction rate).
Fig 2: Experimental workflow for determining time-dependent covalent inhibition kinetics.
Conclusion
The transition from ethyl phenylcarbamate to This compound exemplifies the power of targeted lipophilic extension in drug design. By incorporating a bromophenoxy moiety, researchers can exploit secondary binding pockets (PAS/cytosolic ports) and halogen bonding networks, effectively converting a weak, transient binder into a highly potent, pseudo-irreversible covalent inhibitor. For accurate evaluation of such compounds, researchers must abandon steady-state IC
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7591, Ethyl phenylcarbamate" PubChem. Available at: [Link]
-
Vacondio, V., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry" Journal of Medicinal Chemistry, American Chemical Society. Available at: [Link]
-
Zheng, Y., et al. "Pharmacophore-based design and discovery of (−)-meptazinol carbamates as dual modulators of cholinesterase and amyloidogenesis" Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at: [Link]
Sources
Navigating the Solid State: A Comparative Guide to the Crystallographic Landscape of Phenylcarbamates and Bromophenoxy-Containing Molecules
For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biological activity to formulating a stable and effective pharmaceutical product. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining these intricate atomic arrangements. This guide delves into the crystallographic characteristics of a specific small molecule, 2-(3-bromophenoxy)ethyl phenylcarbamate, and in the absence of its specific crystal structure in the public domain, provides a comparative analysis with structurally related compounds. By examining the crystallographic data of its core fragments, we can infer and predict the solid-state behavior of our target molecule, offering valuable insights for its synthesis, purification, and formulation.
The Challenge: Uncharted Territory for this compound
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. This lack of data presents a challenge for scientists working with this compound, as crucial information regarding its solid-state conformation, packing, and intermolecular interactions remains unknown. To bridge this knowledge gap, we turn to the foundational principles of crystal engineering, where the analysis of structurally similar molecules can provide a robust framework for understanding our target compound.
A Tale of Two Halves: Comparative Crystallographic Analysis
The structure of this compound can be dissected into two key moieties: the phenylcarbamate core and the bromophenoxyethyl side chain. By examining the crystal structures of compounds containing these individual fragments, we can build a predictive model for the crystallographic properties of the entire molecule.
For our analysis, we will focus on Phenyl N-phenylcarbamate as a proxy for the carbamate core and 1,4-Bis(p-bromophenoxy)butane to understand the influence of the bromophenoxy group.
| Parameter | Phenyl N-phenylcarbamate [1] | 1,4-Bis(p-bromophenoxy)butane [2] | Predicted for this compound |
| Chemical Formula | C₁₃H₁₁NO₂ | C₁₆H₁₆Br₂O₂ | C₁₅H₁₄BrNO₃ |
| Crystal System | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | Cc | Centrosymmetric or non-centrosymmetric space group |
| Unit Cell Dimensions | a = 9.4734(9) Åb = 19.5825(17) Åc = 5.8509(5) Å | a = 13.426 Åb = 15.249 Åc = 7.650 Åβ = 89.39° | Intermediate unit cell volume, influenced by the combined moieties. |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions | van der Waals forces, potential Br···Br or Br···O interactions | N-H···O hydrogen bonds, C-H···π interactions, Br-involved halogen bonding |
The crystal structure of Phenyl N-phenylcarbamate is stabilized by intermolecular N-H···O hydrogen bonds, forming infinite one-dimensional chains.[1] This strong, directional interaction is a powerful driver in the crystal packing of carbamates and is highly anticipated to be a dominant feature in the crystal structure of our target molecule. The aromatic rings in Phenyl N-phenylcarbamate are oriented at a dihedral angle of 42.52(12)°, and similar C-H···π interactions are also expected.[1]
From 1,4-Bis(p-bromophenoxy)butane, we can infer the potential role of the bromine atom in directing the crystal packing. While this particular structure is primarily governed by van der Waals interactions, the presence of a heavy atom like bromine often leads to specific intermolecular contacts, such as halogen bonding (Br···O or Br···N) or Br···Br interactions, which can significantly influence the overall packing arrangement. The conformation of the methylene chain in the ether linkage of 1,4-Bis(p-bromophenoxy)butane is gauche-trans-gauche, indicating the flexibility of this type of linker, which will also be a factor in the final conformation adopted by this compound in its crystal lattice.[2]
By synthesizing these observations, we can hypothesize that the crystal structure of this compound will likely feature chains of molecules linked by N-H···O hydrogen bonds via the carbamate group. The flexible ethyl linker and the bulky bromophenoxy group will then pack in a way that maximizes space-filling and satisfies weaker intermolecular forces, with a high probability of observing halogen bonding involving the bromine atom.
Visualizing the Structural Relationships
To better understand the structural similarities and differences, the following diagram illustrates the target molecule and its key comparators.
Caption: Structural relationship between the target molecule and its analogs.
Experimental Protocol: Obtaining Single-Crystal X-ray Diffraction Data
For researchers who have synthesized this compound and wish to determine its crystal structure, the following protocol outlines the necessary steps. This protocol is a self-validating system, with checkpoints to ensure the quality of the final structural model.
I. Crystal Growth: The Foundation of a Good Structure
The first and often most challenging step is to grow single crystals of sufficient size and quality (ideally > 0.1 mm in all dimensions with no visible defects).
-
Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystallization or lead to disordered structures.
-
Solvent Screening:
-
Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
-
Prepare saturated solutions of the compound in small vials at room temperature or with gentle heating.
-
-
Crystallization Techniques:
-
Slow Evaporation: Loosely cap the vials to allow for the slow evaporation of the solvent. This is often the simplest and most effective method.
-
Vapor Diffusion: Place a small, open vial containing the concentrated solution inside a larger, sealed jar containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.
-
II. Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or satellite growths.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.
-
Data Collection:
-
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.[3][4]
-
An initial short series of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.
-
III. Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, which generate an initial electron density map.
-
Structure Refinement:
-
An initial model of the molecule is built into the electron density map.
-
The model is then refined using full-matrix least-squares methods, which adjust the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Validation: The final structural model is validated using a variety of metrics, including the R-factor (agreement factor), goodness-of-fit, and residual electron density. The final structure should be chemically sensible with reasonable bond lengths and angles.
Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the key stages in determining the crystal structure of a small molecule.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of its constituent fragments provides valuable predictive power. We anticipate a structure dominated by the strong hydrogen-bonding capabilities of the phenylcarbamate group, with the bromophenoxyethyl moiety influencing the overall packing through steric effects and potential halogen bonding. The provided experimental protocol offers a clear roadmap for researchers to elucidate the definitive crystal structure, a critical step in the comprehensive characterization of this and other novel small molecules. The ability to infer structural properties from related compounds underscores the power of crystallographic databases and the principles of crystal engineering in modern chemical research.
References
-
The Crystal Structure of 1,4-Bis(p-bromophenoxy) butane. Bulletin of the Chemical Society of Japan. [Link]
-
Crystal structure analysis and synthesis of 4-((2(2- bromophenoxy)Phenyl)ethynyl)-N,N-diethylaniline. International Journal of ChemTech Research. [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. American Association of Pharmaceutical Scientists. [Link]
-
Phenyl N-phenylcarbamate. Acta Crystallographica Section E. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. Acta Crystallographica Section E. [Link]
-
Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. IUCrData. [Link]
-
Solid-state conformation of amide groups. Crystal structures of N-ethyl-N-p-nitrophenylcarbamoyl chloride and of N-phenylurethane. Journal of the American Chemical Society. [Link]
-
Crystal structure of 2-oxo-1,2-diphenylethyl diisopropylcarbamate. Acta Crystallographica Section E. [Link]
-
Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]
-
2-(4-Bromophenoxy)propanohydrazide. ResearchGate. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
Sources
Safety Operating Guide
Standard Operating Procedure & Disposal Protocol: 2-(3-bromophenoxy)ethyl phenylcarbamate
As drug development and agrochemical research increasingly utilize complex halogenated carbamates, laboratory safety and waste management must evolve beyond generic disposal guidelines. 2-(3-bromophenoxy)ethyl phenylcarbamate presents a unique dual-hazard profile: it combines the biological reactivity of a phenylcarbamate with the environmental persistence and thermal degradation risks of a brominated aromatic ether.
This guide provides researchers, safety officers, and environmental health professionals with a self-validating, mechanistic approach to handling, neutralizing, and disposing of this compound. By understanding the causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent the generation of highly toxic secondary byproducts.
Mechanistic Toxicology & Chemical Reactivity
To properly dispose of a chemical, one must first understand how it degrades and interacts with biological and environmental systems. This compound is structurally composed of a phenyl-substituted carbamate core linked via an aliphatic ether chain to a brominated benzene ring.
The Dual-Hazard Profile
-
Biological Toxicity (The Carbamate Core): Carbamates are well-documented inhibitors of acetylcholinesterase (AChE) and other serine hydrolases [1]. Exposure can lead to neurotoxicity.
-
Environmental & Thermal Toxicity (The Bromophenoxy Group): Brominated aromatics are highly toxic to aquatic life. More critically, if subjected to improper incineration (temperatures below 850°C without adequate oxygen), they serve as precursors to polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—compounds with extreme environmental persistence and toxicity.
-
Hydrolytic Instability: The carbamate linkage is susceptible to both acid- and base-catalyzed hydrolysis. If improperly mixed with highly acidic or alkaline waste streams, the molecule spontaneously degrades into aniline (a known hemotoxin causing methemoglobinemia), carbon dioxide, and 2-(3-bromophenoxy)ethanol [2].
Fig 1: Hydrolytic degradation and biological toxicity pathways of the target carbamate.
Waste Segregation & Disposal Workflows
Under the Resource Conservation and Recovery Act (RCRA) Subtitle C framework, while generic carbamate manufacturing wastes are strictly regulated (e.g., K156, K157) [1], laboratory-scale disposal of specific carbamate derivatives falls under the broader classification of Halogenated Organic Waste [3].
Because of the bromine atom, this compound must never be combined with non-halogenated solvent waste. Diluting brominated compounds in standard solvent waste lowers the total heating value of the drum, increasing the risk of incomplete combustion and dioxin formation during commercial disposal.
Operational Disposal Workflow
Fig 2: Segregation and high-temperature incineration workflow for brominated carbamate waste.
Step-by-Step Experimental & Disposal Methodologies
Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to ensure the chemical state is exactly as expected before proceeding to the next step, preventing dangerous operational errors.
Protocol A: Routine Liquid Waste Disposal
Objective: Safely transfer reaction mixtures or purification fractions containing the compound into designated waste streams without triggering hydrolysis or gas evolution.
-
Quench & Neutralize: If the compound is in a reaction mixture containing strong acids (e.g., TFA) or bases (e.g., TEA), neutralize the solution to a pH of 6.0–8.0 using saturated aqueous sodium bicarbonate (
) or 1M dropwise.-
Causality: Neutralization prevents the spontaneous generation of aniline and
gas inside a sealed waste carboy, which could lead to container rupture.
-
-
Phase Separation: Extract the organic layer containing the carbamate using a halogenated solvent (e.g., Dichloromethane).
-
Validation Check: Apply a pH indicator strip to the residual aqueous phase. Self-Validation: The strip must read between pH 6.0 and 8.0. If it does not, adjust and re-test.
-
Segregation: Pour the organic layer exclusively into a red-tagged "Halogenated Organic Waste" carboy.
-
Documentation: Log the exact mass/volume of the brominated compound added to the waste manifest to ensure the commercial incinerator can calculate the necessary scrubber capacity for hydrogen bromide (
) gas [3].
Protocol B: Solid Waste Disposal (Silica Gel & PPE)
Objective: Contain solid matrices contaminated with the compound to prevent airborne dust exposure and dermal contact.
-
Desiccation: Allow chromatography silica gel contaminated with the compound to dry fully in a functioning fume hood. Do not attempt to scrape wet silica, as solvent evaporation can aerosolize the fine silica particles carrying the toxic carbamate.
-
Containment: Transfer the dry silica into a heavy-duty, puncture-resistant polyethylene bag.
-
Validation Check: Inspect the bag for particulate dust on the exterior. Self-Validation: Wipe the exterior of the bag with a solvent-dampened Kimwipe. If the Kimwipe shows any residue under UV light (254 nm), the exterior is contaminated and must be double-bagged.
-
Labeling: Place the bag in a rigid, sealable drum labeled "Hazardous Solid Waste - Halogenated Organics / Carbamate Contaminated."
Protocol C: Acute Spill Response
Objective: Immediately neutralize and contain accidental surface spills.
-
Isolate & Don PPE: Evacuate non-essential personnel. Don double nitrile gloves, splash goggles, and a lab coat. (Nitrile provides adequate short-term protection against solid carbamates and most carrier solvents).
-
Containment (Liquid Spill): Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use basic spill kits (like sodium carbonate powders) as they will catalyze the hydrolysis of the carbamate into aniline.
-
Containment (Solid Spill): Lightly mist the solid powder with a compatible high-boiling solvent (e.g., isopropanol) to prevent aerosolization before sweeping.
-
Collection: Use non-sparking tools to scoop the absorbed material into a compatible hazardous waste bucket.
-
Decontamination: Wash the spill surface with a 5% bleach solution, followed by soap and water. Causality: Mild oxidative conditions help degrade residual trace organics without generating volatile toxic byproducts.
Quantitative Waste Management Parameters
To maintain regulatory compliance and ensure safe storage limits within a Satellite Accumulation Area (SAA), adhere to the following quantitative parameters for waste streams containing this compound.
| Waste Stream Category | Primary Contaminant | RCRA Classification Framework | Approved Container Material | Max Storage Time (SAA) | Max Volume Limit (SAA) |
| Halogenated Solvent | Target Compound + DCM/Chloroform | D022 (if Chloroform present) / General Halogenated | High-Density Polyethylene (HDPE) | 90 Days (from full date) | 55 Gallons |
| Aqueous Waste | Trace Compound + Neutralized Salts | Non-Hazardous (if compound < 1 ppm) | HDPE or Glass | 90 Days | 55 Gallons |
| Solid Waste | Contaminated Silica / PPE | General Hazardous Solid | Polyethylene-lined Steel Drum | 180 Days | 55 Gallons |
| Pure Chemical | Expired/Off-Spec Compound | U-Listed equivalent (Acutely Toxic/Halogenated) | Original Amber Glass | N/A (Dispose immediately) | 1 Quart (Acute limit) |
Table 1: Logistical and regulatory parameters for the containment and tracking of brominated carbamate waste.
References
-
United States Environmental Protection Agency (EPA). (1995). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List (EPA530-F-95-006). Office of Solid Waste and Emergency Response. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025). Phenyl carbamate - Toxics Release Inventory & Chemical Details (DTXSID20211237). CompTox Chemicals Dashboard. Retrieved from[Link]
-
Perkins Coie. (2024). EPA's Latest Push Targets Substances Under RCRA: RCRA's Regulation of Hazardous Waste and Corrective Action Framework. Retrieved from [Link]
Personal protective equipment for handling 2-(3-bromophenoxy)ethyl phenylcarbamate
Operational Safety Guide: Handling 2-(3-bromophenoxy)ethyl phenylcarbamate
Executive Summary & Risk Profile
Compound Class: Halogenated Phenylcarbamate CAS: Not Listed (Treat as Novel Chemical Entity - NCE) Molecular Formula: C₁₅H₁₄BrNO₃ Physical State: Solid (Likely White/Off-White Crystalline Powder)
Critical Safety Directive: As a specific Safety Data Sheet (SDS) for This compound is not widely available in public chemical registries, you must adopt a Risk Group 3 / Control Band 4 approach. This protocol assumes the compound possesses the inherent hazards of its functional groups:
-
Carbamate Moiety: Potential acetylcholinesterase (AChE) inhibition (neurotoxicity) and respiratory sensitization.
-
Brominated Aryl Ether: High lipophilicity facilitating dermal absorption and potential bioaccumulation.
-
Phenyl Ring: Potential for aromatic metabolic activation.
Immediate Action Required: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system against the three primary routes of exposure: Inhalation (dust), Dermal Absorption (lipophilic transfer), and Ingestion.
| Category | Required Specification | Operational Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield®) | Permeation Resistance: Halogenated organics can permeate standard latex rapidly. Double nitrile provides a breakthrough time >480 mins and visual indication of breach. |
| Respiratory | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (If outside hood): N95 or P100 Respirator (Fit-tested). | Dust Control: As a likely solid NCE, static charge can aerosolize particles during weighing. Inhalation is the fastest route for systemic carbamate toxicity. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient. | Vapor/Dust Seal: Carbamates are potent eye irritants. Goggles prevent dust entry from side drafts, which glasses cannot do.[1] |
| Body | Disposable Tyvek® Lab Coat (Closed front, elastic cuffs) or Back-closing Gown. | Decontamination: Disposable outer layers prevent cross-contamination of street clothes and communal lab areas. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Objective: Isolate the solid compound from the open lab environment.
-
Static Control: Place an anti-static gun or ionizer bar inside the fume hood. Brominated powders are often prone to static cling.
-
Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a Fume Hood.
-
Never weigh on an open bench.
-
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Selection: If preparing a stock solution, DMSO (Dimethyl sulfoxide) or DMF are likely solvents.
-
Warning: DMSO enhances skin permeability. If the compound is dissolved in DMSO, Laminate (Silver Shield) gloves are mandatory as nitrile is permeable to DMSO-drug mixtures.
-
Phase 2: Reaction & Synthesis
Objective: Maintain chemical stability and prevent runaway reactions.
-
Inert Atmosphere: Setup reactions under Nitrogen (N₂) or Argon. Carbamates can hydrolyze in humid air, releasing the parent phenol (3-bromophenol) and aniline derivatives.
-
Temperature Control: Monitor exotherms. Although carbamate formation is the exotherm, handling the product is generally stable. Avoid heating above 150°C to prevent thermal decomposition (releasing isocyanates).
-
Quenching: If used as a reagent, quench excess material with mild aqueous acid/base (depending on reaction matrix) in the hood before removal.
Emergency Response Procedures
Scenario A: Spills (Solid/Powder)
Do NOT use a brush or compressed air (creates dust).
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don full PPE including P100 respirator.
-
Dampen: Gently cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water if compatible) to suppress dust.
-
Collect: Scoop up the damp material into a wide-mouth hazardous waste jar.
-
Clean: Wipe surface with 10% bleach solution (deactivates many biological agents) followed by water.
Scenario B: Personnel Exposure
-
Skin Contact: Immediately wash with soap and water for 15 minutes . Do not scrub hard (abrades skin barrier).
-
Eye Contact: Flush at eyewash station for 15 minutes while holding eyelids open.
-
Medical Alert: Inform emergency responders of potential Carbamate Exposure .
-
-
antidote Note:* Atropine is the standard antidote for severe carbamate poisoning (cholinesterase inhibition), but should only be administered by medical professionals.
-
-
Waste Disposal & Deactivation
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical (Halogenated) | High-Temperature Incineration. Label as "Toxic Solid - Halogenated." |
| Liquid Waste | Halogenated Solvent | Segregate from non-halogenated solvents. Do not mix with oxidizers.[1] |
| Sharps/Glass | Contaminated Sharps | Rigid puncture-proof container. |
Visual Workflows (Graphviz)
Figure 1: Safe Handling Workflow
Caption: Logical flow for handling NCEs from storage to waste, emphasizing containment barriers.
Figure 2: Exposure Decision Tree
Caption: Immediate decision logic for accidental exposure events.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information - Carbamates. ECHA Database. [Link]
-
PubChem. (n.d.). Compound Summary: Phenylcarbamates (General Class Properties). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
